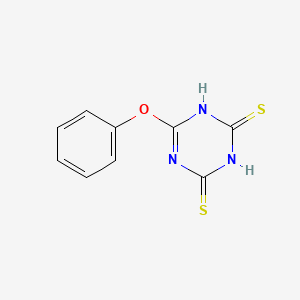
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that contains a triazine ring substituted with a phenoxy group and two thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with phenol to introduce the phenoxy group, followed by the introduction of thiol groups through nucleophilic substitution reactions. Common reagents include:
- Cyanuric chloride
- Phenol
- Thiourea or other thiol sources
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides or sulfonic acids.
Reduction: Reduction of the triazine ring or phenoxy group under specific conditions.
Substitution: Nucleophilic substitution at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Phenoxy-1,3,5-triazine-2,4-dione: Lacks the thiol groups but has similar structural features.
1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups but lacks the phenoxy group.
Uniqueness
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the combination of a phenoxy group and two thiol groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Properties
CAS No. |
5725-31-5 |
|---|---|
Molecular Formula |
C9H7N3OS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
6-phenoxy-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H7N3OS2/c14-8-10-7(11-9(15)12-8)13-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,14,15) |
InChI Key |
FMPFESKOKMCJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=S)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















